molecular formula C17H14FNO4S2 B2794860 Methyl 4-fluoro-3-[(2-methylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate CAS No. 932520-38-2

Methyl 4-fluoro-3-[(2-methylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate

Cat. No.: B2794860
CAS No.: 932520-38-2
M. Wt: 379.42
InChI Key: ISJRUEROPCLWRK-UHFFFAOYSA-N
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Description

Methyl 4-fluoro-3-[(2-methylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate is a benzothiophene-based sulfonamide derivative characterized by:

  • Core structure: A benzothiophene ring system with a methyl ester at position 2.
  • Substituents: A fluorine atom at position 4 and a sulfamoyl group at position 3, where the sulfamoyl nitrogen is bonded to a 2-methylphenyl group.

Properties

IUPAC Name

methyl 4-fluoro-3-[(2-methylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14FNO4S2/c1-10-6-3-4-8-12(10)19-25(21,22)16-14-11(18)7-5-9-13(14)24-15(16)17(20)23-2/h3-9,19H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISJRUEROPCLWRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NS(=O)(=O)C2=C(SC3=CC=CC(=C32)F)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14FNO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 4-fluoro-3-[(2-methylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate is a complex organic compound belonging to the class of benzothiophene derivatives. This compound is particularly noteworthy due to its potential biological activities, including anti-inflammatory and anticancer properties. This article reviews the biological activity of this compound, supported by case studies and research findings.

Chemical Structure and Properties

The compound features a benzothiophene core, which is a bicyclic structure comprising a benzene ring fused with a thiophene ring. The presence of the fluorine atom and the sulfamoyl group enhances its biological activity.

PropertyValue
IUPAC NameThis compound
Molecular FormulaC15H14FNO4S2
Molecular Weight351.39 g/mol
CAS NumberNot available

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes or receptors. The functional groups present in the compound facilitate binding interactions that can modulate the activity of these targets, leading to various biological effects.

Anticancer Properties

Research indicates that compounds with similar structures exhibit significant antiproliferative activity against various cancer cell lines. For instance, fluorinated benzothiazoles have demonstrated potent activity against sensitive cancer cells by inducing expression of cytochrome P450 enzymes, which are crucial for drug metabolism and activation . This suggests that this compound may also possess similar anticancer properties.

Anti-inflammatory Effects

The potential anti-inflammatory properties of this compound are supported by its structural similarities to known anti-inflammatory agents. Compounds in this class have been observed to inhibit inflammatory pathways, possibly through modulation of cytokine production or inhibition of inflammatory mediators.

Case Studies

  • Case Study on Antiproliferative Activity : A study investigated a related compound's effect on cancer cells, demonstrating that fluorinated derivatives can induce cell death without a biphasic dose-response relationship. This characteristic is crucial for developing effective chemotherapeutics .
  • In Vivo Studies : Preliminary in vivo studies on similar compounds have shown promising results in reducing tumor size in animal models, indicating that this compound may warrant further investigation for its anticancer potential.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight Substituents (Position) Ester Group Key Features
Methyl 4-fluoro-3-[(2-methylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate (Target) C₁₈H₁₅FNO₄S₂ 403.44 4-F, 3-(2-methylphenylsulfamoyl) Methyl Ortho-methyl enhances steric hindrance
Ethyl 4-fluoro-3-[(4-fluorophenyl)sulfamoyl]-1-benzothiophene-2-carboxylate (G226-0272) C₁₇H₁₃F₂NO₄S₂ 397.42 4-F, 3-(4-fluorophenylsulfamoyl) Ethyl Para-fluoro improves electronic effects
Ethyl 3-[(3-fluoro-4-methylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate (CAS 932520-41-7) C₁₈H₁₅FNO₄S₂ 392.43 3-F, 4-CH₃ on phenylsulfamoyl Ethyl Fluorine at sulfamoyl phenyl meta-position

Key Comparisons:

Ethyl esters (e.g., G226-0272) may enhance membrane permeability but increase metabolic stability concerns.

Sulfamoyl Substituents: Ortho-methyl group (Target): Introduces steric hindrance, which may limit binding to flat hydrophobic pockets but improve selectivity. Meta-fluoro and para-methyl (CAS 932520-41-7): Balances electronic and steric effects; the methyl group may offset fluorine’s polarity.

Fluorine Position on Benzothiophene :

  • Fluorine at position 4 (Target, G226-0272) vs. its absence in CAS 932520-41-7 alters electron density across the aromatic system, affecting reactivity and intermolecular interactions.

Research Findings and Implications:

  • Synthetic Challenges : Modifications post-cyclization risk isomer formation, as seen in benzothiazine analogs . The target compound’s pre-substitution strategy ensures regioselectivity.
  • Biological Activity : While explicit data are unavailable, sulfamoyl benzothiophenes are explored for kinase inhibition and antimicrobial activity. The target’s ortho-methyl group may reduce off-target binding compared to para-substituted analogs.

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